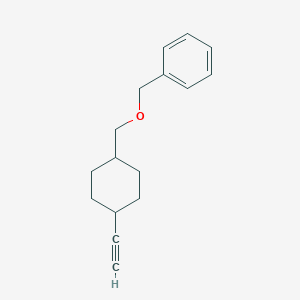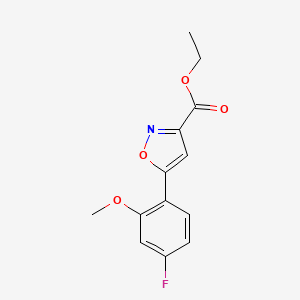
2-Isobutoxypyridine-4-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutoxypyridine-4-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isobutoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxypyridine-4-boronic acid typically involves the reaction of 2-isobutoxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobutoxypyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the isobutoxy group.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl or vinyl-aryl compound.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isobutoxypyridine-4-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Isobutoxypyridine-4-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, making it a versatile reagent in chemical reactions. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
2-Pyridylboronic Acid: Similar to 2-Isobutoxypyridine-4-boronic acid but lacks the isobutoxy group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an isobutoxy group.
Uniqueness: this compound is unique due to the presence of both the isobutoxy group and the pyridine ring, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications that require these unique structural features .
Eigenschaften
Molekularformel |
C9H14BNO3 |
|---|---|
Molekulargewicht |
195.03 g/mol |
IUPAC-Name |
[2-(2-methylpropoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-5-8(10(12)13)3-4-11-9/h3-5,7,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
NHABVZAWJFXVKY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)OCC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
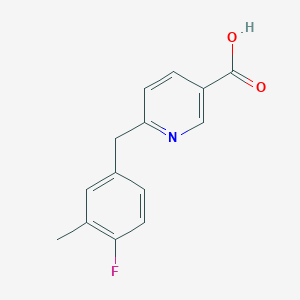

![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
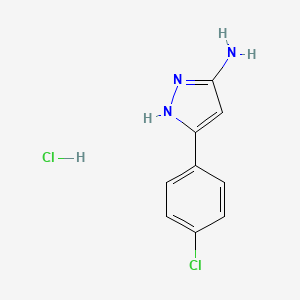
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
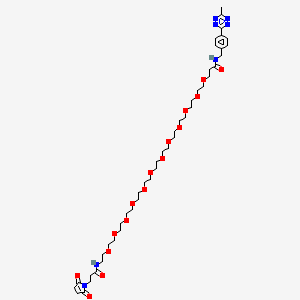

![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
